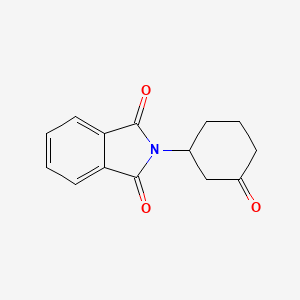
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Vue d'ensemble
Description
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as PHD-1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PHD-1 inhibitors have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells and can be used to treat anemia. In addition, PHD-1 inhibitors have been investigated for their potential to treat other conditions such as ischemic heart disease, stroke, and cancer.
Applications De Recherche Scientifique
Efficacy and Safety in Psychotic and Mood Disorders
Research on lurasidone, a compound with a similar complex structure, highlights its efficacy and safety in the treatment of psychotic and major affective disorders. Lurasidone has shown promise in short-term treatment of schizophrenia and acute bipolar depression, with a low risk of inducing weight-gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, and further long-term testing is needed (Pompili et al., 2018).
Advances in Electronic Devices
The development of π-conjugated organic donor–acceptor type polymers, including those based on diketopyrrolopyrrole (DPP) and its isomers, has significant implications for electronic devices. These high-performance electron-deficient pigments have potential in electronic device applications, outperforming DPP-based ones due to their distinct optical, electrochemical, and device performance characteristics (Deng et al., 2019).
Environmental Safety of Herbicides
Mesotrione, a structurally related herbicide, demonstrates efficient control over sensitive crops with a favorable toxicological and environmental profile. Its rapid degradation by soil microorganisms and low risk to non-target organisms and the environment underline its safety of use in agricultural practices (Carles et al., 2017).
Synthesis of Heterocyclic Compounds
Isatin derivatives, which share a similar core structure, serve as versatile substrates for synthesizing a wide range of pharmacologically active compounds. Their applications in forming N-heterocycles have been extensively reviewed, showcasing their synthetic versatility and the vast biological activities of their derivatives (Sadeghian & Bayat, 2022).
Catalytic Oxidation for Chemical Industry
Research on the controllable and selective catalytic oxidation of cyclohexene outlines the synthesis of valuable chemical intermediates. This demonstrates the importance of catalyst tuning for achieving targeted products, highlighting the synthetic value of such reactions in both academic and industrial settings (Cao et al., 2018).
Propriétés
IUPAC Name |
2-(3-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGPZZFCSMEQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



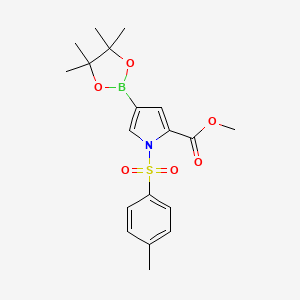
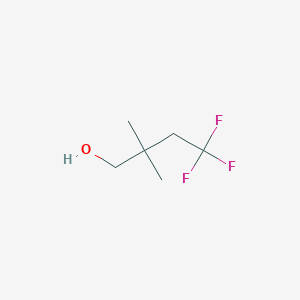
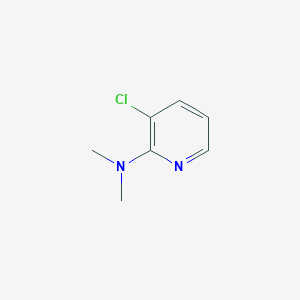
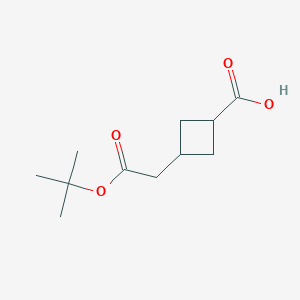
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)
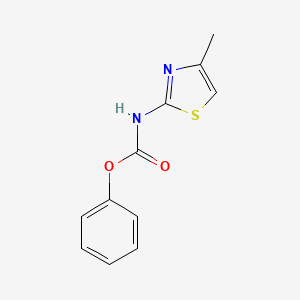
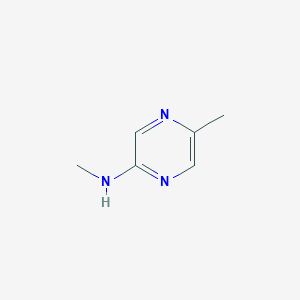
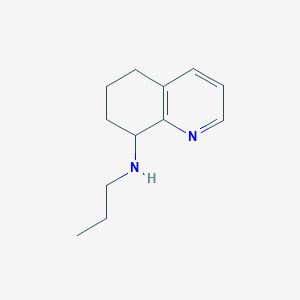
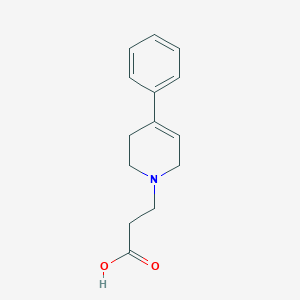
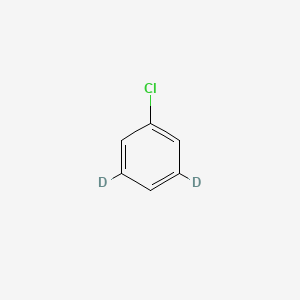
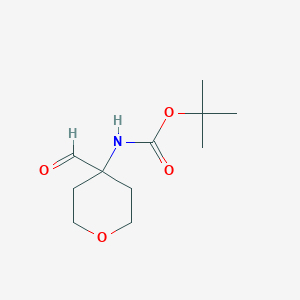
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)